Bis-Sulfone-PEG9-DBCO
説明
特性
分子式 |
C64H79N3O17S2 |
|---|---|
分子量 |
1226.5 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |
InChI |
InChI=1S/C64H79N3O17S2/c1-50-11-21-58(22-12-50)85(72,73)48-57(49-86(74,75)59-23-13-51(2)14-24-59)63(70)54-17-19-55(20-18-54)64(71)66-28-30-77-32-34-79-36-38-81-40-42-83-44-46-84-45-43-82-41-39-80-37-35-78-33-31-76-29-27-65-61(68)25-26-62(69)67-47-56-9-4-3-7-52(56)15-16-53-8-5-6-10-60(53)67/h3-14,17-24,57H,25-49H2,1-2H3,(H,65,68)(H,66,71) |
InChIキー |
JIIIWDWABQEVGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
科学的研究の応用
Drug Delivery Systems
Bis-Sulfone-PEG9-DBCO plays a critical role in the development of antibody-drug conjugates (ADCs). For instance, the ADC OBI-999 utilizes this compound to achieve superior homogeneity and stability by site-specifically attaching drugs to antibodies through a ThioBridge mechanism. This method enhances the therapeutic efficacy while minimizing off-target effects, making it a promising candidate for cancer treatments .
Protein Engineering
The compound facilitates the attachment of functional groups to proteins, which is essential for studying protein structure and function. The use of bis-sulfone reagents allows for the preservation of protein activity post-modification, making it an invaluable tool in protein engineering .
Diagnostics
In diagnostic applications, Bis-Sulfone-PEG9-DBCO is employed to create stable conjugates necessary for accurate detection in assays. Its ability to form robust linkages with biomolecules enhances the sensitivity and specificity of diagnostic tests .
Surface Modification
The compound is utilized in modifying surfaces of nanoparticles and other materials. By attaching azide-functionalized compounds via DBCO click chemistry, researchers can enhance the biocompatibility and functionality of materials used in biomedical applications .
Polymer Chemistry
In polymer science, Bis-Sulfone-PEG9-DBCO can be incorporated into polymers to tailor their properties for specific applications, such as improving solubility or reactivity in various environments .
Case Studies
Advantages of Bis-Sulfone-PEG9-DBCO
- Bioorthogonal Chemistry : Enables reactions that do not interfere with biological processes.
- Site-Specific Conjugation : Allows precise attachment to biomolecules, critical for therapeutic and diagnostic applications.
- Enhanced Stability : Provides improved solubility and stability in biological environments.
化学反応の分析
Core Reaction Mechanism
Bis-Sulfone-PEG9-DBCO enables disulfide rebridging through a two-step process:
-
Disulfide Reduction :
Target disulfide bonds (e.g., in antibodies) are reduced to free thiols using agents like TCEP or DTT. -
Bis-Alkylation :
The compound reacts with both thiols via its bis-sulfone groups, forming a stable three-carbon bridge (Fig. 1):This rebridges the disulfide while appending the PEG9-DBCO moiety .
Key Advantages :
Thiol-Specific Bis-Alkylation
| Parameter | Details | Source |
|---|---|---|
| Reaction pH | 7.0–8.5 (phosphate buffer) | |
| Temperature | 25–37°C | |
| Reaction Time | 2–4 hours | |
| Thiol Availability | Requires free -SH groups post-reduction |
Outcome :
Copper-Free Click Chemistry
The DBCO group reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC):
Conditions :
Applications :
Comparative Reactivity of Bioconjugation Reagents
| Reagent | Target Group | Stability | Site Specificity | Reference |
|---|---|---|---|---|
| Bis-Sulfone-PEG9-DBCO | Disulfide | High (pH 7–9) | Yes | |
| Maleimide | Thiol | Moderate | No | |
| NHS Ester | Amine | Low (hydrolysis) | No | |
| Dibromo-Maleimide | Thiol | Low | No |
Key Findings :
-
Bis-sulfone reagents outperform maleimides in stability under physiological conditions .
-
Site specificity reduces off-target conjugation by >80% compared to amine-reactive NHS esters .
Antibody-Drug Conjugates (ADCs)
-
Study : Bis-Sulfone-PEG9-DBCO was used to conjugate monomethyl auristatin E (MMAE) to trastuzumab.
PEGylation of His-Tagged Proteins
-
Method : Histidine residues chelate nickel, positioning the bis-sulfone for selective conjugation.
Dual-Labeling Strategies
-
Approach : Combine disulfide rebridging with SPAAC to append two payloads (e.g., drug + tracer).
Reaction Optimization Data
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.0 | Maximizes thiol reactivity |
| Molar Ratio (Reagent:Protein) | 3:1 | Balances efficiency and cost |
| Reducing Agent | TCEP (1–5 mM) | Complete disulfide reduction |
| PEG Length | PEG9 (optimal solubility) | Minimizes steric hindrance |
Stability and Storage
類似化合物との比較
準備方法
Core Chemical Strategy
The preparation of Bis-Sulfone-PEG9-DBCO involves two key chemical steps:
- Disulfide Reduction: The native disulfide bonds in the target protein or antibody are reduced to yield two free cysteine thiols.
- Bis-Alkylation Re-bridging: The bis-sulfone reagent reacts with the two cysteine thiols to form a stable three-carbon bridge, covalently attaching the PEG9-DBCO linker and re-bridging the disulfide bond without disrupting protein structure or activity.
This method ensures site-specific conjugation with minimal protein denaturation or loss of function.
Synthesis of Bis-Sulfone-PEG9-DBCO Reagent
The reagent itself is synthesized by linking a bis-sulfone reactive group to a polyethylene glycol chain of nine ethylene glycol units (PEG9), which is further functionalized with a DBCO moiety at the distal end. This design allows the reagent to:
- React selectively with cysteine thiols via the bis-sulfone group.
- Provide a flexible PEG spacer to reduce steric hindrance.
- Present a DBCO handle for copper-free click chemistry.
While detailed synthetic routes are proprietary in some commercial preparations, the general approach involves:
- Preparation of the bis-sulfone core scaffold.
- Coupling to a PEG9 chain via stable covalent bonds.
- Attachment of the DBCO moiety through amide or carbamate linkages.
The final product is purified typically by silica-based chromatography and isolated as a reagent-grade compound for research use.
Application of Bis-Sulfone-PEG9-DBCO in Protein Conjugation
The reagent is applied in a two-step bioconjugation process:
| Step Number | Process Description | Conditions / Notes |
|---|---|---|
| 1 | Reduction of Disulfide Bonds | Use mild reducing agents (e.g., DTT or TCEP) to selectively reduce interchain disulfides without denaturing proteins. |
| 2 | Bis-Alkylation with Bis-Sulfone-PEG9-DBCO | Incubate reduced protein with reagent under physiological pH (~7.4–7.8), ambient temperature, typically 1 hour. Covalent re-bridging forms a three-carbon bridge attaching PEG9-DBCO. |
This process preserves the tertiary structure and biological activity of the protein, avoiding irreversible denaturation.
Purification and Characterization
After conjugation, purification is commonly performed using:
- Size-exclusion chromatography (SEC): To separate conjugated protein from unreacted reagent and by-products.
- Ion exchange chromatography: To remove excess bis-sulfone reagent and minimize homodimer formation.
- Centrifugal filtration or mini spin columns: For rapid purification steps in small-scale preparations.
Characterization methods include:
- SDS-PAGE: To verify conjugate formation and purity.
- LC-MS: To confirm molecular weight and conjugation efficiency.
- Surface plasmon resonance (SPR): To assess retention of binding activity post-conjugation.
Comparative Analysis of Preparation Methods
| Aspect | Bis-Sulfone-PEG9-DBCO Method | Alternative Methods (e.g., Dibromo-maleimide) |
|---|---|---|
| Specificity | High site-specificity via disulfide re-bridging | Also site-specific but with different reactivity profiles |
| Protein Structural Integrity | Maintains tertiary structure, avoids denaturation | Similar preservation, but depends on reagent and conditions |
| Conjugation Efficiency | High, with minimal homodimer formation when optimized | Variable, sometimes requires extensive purification |
| Bioorthogonal Handle | DBCO moiety enables Cu-free click chemistry | Other handles may require Cu catalysis or have toxicity issues |
| PEG Spacer Length | PEG9 provides optimal solubility and flexibility | PEG length varies, affecting solubility and sterics |
| Purification Complexity | Moderate; ion exchange and SEC commonly used | Similar purification strategies |
This comparison highlights the versatility and robustness of the bis-sulfone-PEG9-DBCO approach, especially for applications requiring bioorthogonal conjugation without copper catalysts.
Summary Table of Preparation Workflow
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Disulfide bond reduction | DTT or TCEP, physiological pH, mild temp | Two free cysteine thiols generated |
| 2 | Bis-alkylation with Bis-Sulfone-PEG9-DBCO | Bis-Sulfone-PEG9-DBCO, pH ~7.4–7.8, 1 hr | Covalent re-bridging with DBCO tag |
| 3 | Purification | Size-exclusion chromatography, ion exchange | Removal of excess reagent and by-products |
| 4 | Characterization | SDS-PAGE, LC-MS, SPR | Confirmation of conjugation and activity |
Q & A
Q. How to resolve discrepancies between computational predictions and experimental results for Bis-Sulfone-PEG9-DBCO’s reactivity?
- Methodology :
- Sensitivity analysis : Identify force field parameters (e.g., partial charges) influencing MD outcomes.
- Experimental replication : Repeat assays under controlled conditions (e.g., inert atmosphere).
- Peer debriefing : Engage computational and synthetic chemists to refine assumptions.
Publish null results to mitigate publication bias .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
